molecular formula C12H6F3NO2 B6390578 3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid CAS No. 1261950-16-6

3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6390578
CAS No.: 1261950-16-6
M. Wt: 253.18 g/mol
InChI Key: XKMAGBVSSAOVLY-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid is a chemical compound characterized by the presence of a trifluorophenyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct cyanation of a 1,2,4-triazine precursor followed by an aza-Diels–Alder reaction and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid is unique due to the specific arrangement of its trifluorophenyl and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-6-3-9(14)11(10(15)4-6)8-5-16-2-1-7(8)12(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMAGBVSSAOVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687727
Record name 3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-16-6
Record name 4-Pyridinecarboxylic acid, 3-(2,4,6-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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